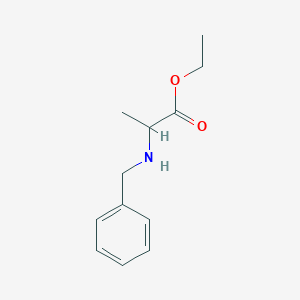

Ethyl 2-(benzylamino)propanoate

Vue d'ensemble

Description

Ethyl 2-(benzylamino)propanoate is a chemical compound with the molecular formula C12H17NO2 . It is a compound that can be synthesized from Ethyl L-alaninate hydrochloride and Benzyl bromide .

Synthesis Analysis

The synthesis of this compound can be achieved from Ethyl L-alaninate hydrochloride and Benzyl bromide . The reaction conditions involve the use of potassium carbonate in N,N-dimethyl-formamide at 20 degrees Celsius for 7 hours .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 207.27 .Physical and Chemical Properties Analysis

This compound has a boiling point of 85.6 °C (at a pressure of 0.2 Torr) and a density of 1.031±0.06 g/cm3 . The pKa of the compound is predicted to be 6.86±0.19 .Applications De Recherche Scientifique

Synthesis of β-Amino Ester Derivatives

Ethyl 2-(benzylamino)propanoate is utilized in the synthesis of β-amino ester derivatives. One study demonstrated that 2-substituted 3-benzyl-1,3-oxazinanes, when reacted with the Reformatsky reagent derived from ethyl 2-bromoacetate and zinc, lead to the formation of ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates under mild conditions. These compounds have significant potential in organic synthesis due to their high yield and regioselectivity (Alberola et al., 1990).

Catalyst for Methyl Propanoate Production

This compound derivatives are also important in catalysis. A study discussed a highly active and selective catalyst for producing methyl propanoate, a key compound in industrial processes, using a palladium complex. This complex demonstrated efficiency in the methoxycarbonylation of ethene (Clegg et al., 1999).

Synthesis of Complex Chemical Structures

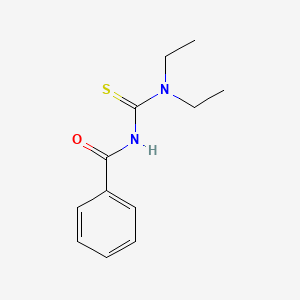

This compound has been used in synthesizing complex chemical structures. One study focused on creating ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with copper(II) and cobalt(II) ions. The study provided insights into the structural configurations of these complexes, with potential applications in coordination chemistry and material science (Maksimov et al., 2020).

Pharmaceutical Synthesis

In pharmaceutical research, this compound derivatives play a crucial role. For instance, one study detailed the synthesis of Dabigatran Etexilate, an important anticoagulant, which involves the reaction of various derivatives of this compound (Huansheng, 2013).

Extraction and Food Processing

In the food industry, derivatives of this compound have been used for extraction purposes. Ethyl lactate (ethyl 2-hydroxy-propanoate), a related compound, has been used as a solvent for the extraction of caffeine and catechins from green tea leaves, demonstrating its utility in food processing and pharmaceutical applications (Bermejo et al., 2015).

Chiral Compound Synthesis

This compound is also important in the synthesis of chiral compounds. A studydescribed a method for creating chiral vicinal diacylamines through the Bamberger ring cleavage of substituted imidazoles, where ethyl 3-[4(5)-imidazolyl]propanoate was utilized. This process is significant for the synthesis of chiral compounds, which have numerous applications in pharmaceuticals and material science (Altman et al., 1990).

Herbicidal Activities

This compound derivatives have been used in synthesizing herbicides. For example, novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates were synthesized and tested for herbicidal activities. These compounds showed potential as effective herbicides, indicating the role of this compound derivatives in agricultural chemistry (Xu et al., 2017).

Antimicrobial Research

In antimicrobial research, derivatives of this compound have been synthesized and evaluated for their activity. One study explored the synthesis of new thiazole and thiadiazole derivatives via ethyl pyruvate, demonstrating their potential as antimicrobial agents (Saleh et al., 2020).

Enantioselective Synthesis in Continuous Processes

The compound has been used in the enantioselective synthesis of β-amino acid esters, an important process in chemical manufacturing. A study developed a chemoenzymatic process for the continuous production of ethyl (S)-3-(benzylamino)butanoate, showcasing the potential of this compound derivatives in industrial applications (Strompen et al., 2013).

Mécanisme D'action

While the specific mechanism of action for Ethyl 2-(benzylamino)propanoate is not available, esters like it can undergo reactions such as Claisen Condensations . In these reactions, one ester acts as a nucleophile while a second ester acts as the electrophile . Esters can also undergo hydrolysis, splitting them into carboxylic acids (or their salts) and alcohols by the action of water, dilute acid, or dilute alkali .

Safety and Hazards

Orientations Futures

While specific future directions for Ethyl 2-(benzylamino)propanoate are not available, research into the synthesis and reactions of similar ester compounds continues to be a focus in the field of organic chemistry . This includes exploring solvent-free reactions, optimizing methodologies, and contributing to the development of sustainable chemistry .

Propriétés

IUPAC Name |

ethyl 2-(benzylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFFNIUCGDMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278529 | |

| Record name | ethyl 2-(benzylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54159-18-1 | |

| Record name | NSC7998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(benzylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)

![7H,11H-Benz[de]imidazo[4',5':5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione, 10,12-dihydro-](/img/structure/B1593565.png)

![1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro-3,5-bis(1-methylethyl)-](/img/structure/B1593570.png)